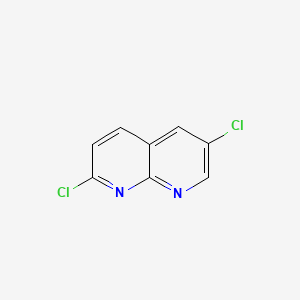

2,6-Dichloro-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTSXPVKNKHVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716728 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260898-43-8 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-dichloro-1,8-naphthyridine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-1,8-naphthyridine

This technical guide provides a comprehensive overview of the available information and recommended experimental approaches for determining the solubility and stability of 2,6-dichloro-1,8-naphthyridine. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of 2,6-dichloro-1,8-naphthyridine are not extensively reported in publicly available literature. The following table summarizes known information for the target compound and provides data for closely related analogs to offer an estimated profile. Researchers are strongly advised to perform experimental determination for precise values.

| Property | 2,6-Dichloro-1,8-naphthyridine | 2-Amino-5-chloro-1,8-naphthyridine | 1,8-Naphthyridine |

| Molecular Formula | C₈H₄Cl₂N₂ | C₈H₆ClN₃ | C₈H₆N₂ |

| Molecular Weight | 199.04 g/mol | 179.61 g/mol | 130.15 g/mol |

| Appearance | White powder | Data not available | Yellow solid |

| Melting Point | Data not available | >300 °C | 98-99 °C |

| Calculated logP | 2.9366 | 1.1 (Predicted for 2-Amino-5-chloropyridine) | Data not available |

| pKa | Data not available | Data not available (1,5-Naphthyridine is 2.91) | Data not available |

| Storage | Recommended storage at 4°C, sealed and preserved. | Data not available | Data not available |

Solubility Profile

The solubility of 2,6-dichloro-1,8-naphthyridine in various solvents has not been quantitatively documented. However, based on its chemical structure—a halogenated aromatic heterocycle—a qualitative prediction of its solubility can be made. The two chlorine atoms increase the molecule's lipophilicity.

Predicted Solubility in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic aromatic core and chlorine substituents are expected to result in poor aqueous solubility. |

| Methanol | Moderate | The polar nature of the alcohol may allow for some solvation. |

| Ethanol | Moderate | Similar to methanol, some solubility is expected. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the compound. |

| Dichloromethane (DCM) | Soluble | The chlorinated nature of both the solute and solvent suggests good solubility. |

| Chloroform | Soluble | Similar to DCM, good solubility is anticipated. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent known for its broad solvating power. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is expected to readily dissolve the compound. |

| Hexanes | Low | The nonpolar nature of hexanes is unlikely to effectively solvate the polar heterocyclic compound. |

| Ethyl Acetate | Moderate to Soluble | A solvent of intermediate polarity that is likely to be a good solvent. |

Experimental Protocol: Determination of Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of a compound like 2,6-dichloro-1,8-naphthyridine.

Materials:

-

2,6-dichloro-1,8-naphthyridine

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2,6-dichloro-1,8-naphthyridine in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC or GC method. Plot the peak area against concentration.

-

Equilibrium Solubility Measurement: a. Add an excess amount of 2,6-dichloro-1,8-naphthyridine to a known volume of the test solvent in a sealed vial. b. Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. d. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted supernatant using the established HPLC or GC method.

-

Calculation: Determine the concentration of 2,6-dichloro-1,8-naphthyridine in the supernatant using the calibration curve. The solubility is expressed in units such as mg/mL or µg/mL.

Stability Profile

The stability of 2,6-dichloro-1,8-naphthyridine under various conditions is a critical parameter for its handling, storage, and application. While specific stability data is not available, inferences can be drawn from the chemical nature of halogenated aromatic heterocycles.

-

Thermal Stability: Halogenated aromatic compounds are generally thermally stable.[1] Significant decomposition of 2,6-dichloro-1,8-naphthyridine is not expected at ambient temperatures. However, high temperatures could lead to decomposition, the onset of which would need to be determined experimentally, for instance, by thermogravimetric analysis (TGA).

-

Photostability: Aromatic nitrogen heterocycles can be susceptible to photodegradation upon exposure to UV light.[2] The presence of chlorine atoms may influence the photolytic stability. It is recommended to store the compound protected from light.

-

Hydrolytic Stability: The C-Cl bonds on the naphthyridine ring are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, or at elevated temperatures, hydrolysis may occur.[3]

Experimental Protocol: Assessment of Chemical Stability

This protocol provides a framework for evaluating the stability of 2,6-dichloro-1,8-naphthyridine in solution under various stress conditions, in accordance with ICH guidelines.[4]

Materials:

-

2,6-dichloro-1,8-naphthyridine

-

Buffers of various pH (e.g., pH 4, 7, and 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)

Procedure:

-

Sample Preparation: Prepare solutions of 2,6-dichloro-1,8-naphthyridine at a known concentration in the desired solvents or buffers.

-

Stress Conditions:

-

Hydrolytic Stability: Store the solutions at different pH values (e.g., 4, 7, 9) at a specified temperature (e.g., 40 °C).

-

Oxidative Stability: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stability: Store both the solid compound and its solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solid compound and its solution to light in a photostability chamber according to ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining 2,6-dichloro-1,8-naphthyridine and to detect the formation of any degradation products.

-

Data Evaluation: Calculate the percentage of the compound remaining at each time point. If significant degradation is observed, the degradation kinetics can be determined.

Biological Context and Signaling Pathways

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[4][5][6] Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

While the specific biological targets of 2,6-dichloro-1,8-naphthyridine are not well-documented, its structure suggests it could serve as a valuable starting material or fragment for the synthesis of kinase inhibitors. The dichloro substitution pattern offers vectors for chemical modification to explore structure-activity relationships.

Hypothetical Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening a compound like 2,6-dichloro-1,8-naphthyridine or its derivatives for kinase inhibitory activity.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Illustrative Signaling Pathway: TLR4/MyD88/NF-κB

Some 1,8-naphthyridine derivatives have been shown to modulate inflammatory responses.[8] The following diagram depicts a simplified Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in inflammation and a potential target for novel therapeutics.

Caption: A simplified diagram of the TLR4-mediated NF-κB signaling pathway.

Conclusion

2,6-dichloro-1,8-naphthyridine is a chemical entity with potential for further development in medicinal chemistry and materials science. While specific data on its solubility and stability are currently lacking in the public domain, this guide provides robust and detailed experimental protocols for researchers to determine these crucial parameters. The provided context on related compounds and potential biological applications, particularly in kinase inhibition, should serve as a valuable resource for initiating new research endeavors with this compound. It is imperative that experimental data be generated to fully characterize 2,6-dichloro-1,8-naphthyridine for any future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. qbdgroup.com [qbdgroup.com]

- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2,6-dichloro-1,8-naphthyridine: A Technical Overview

An In-depth Examination of the Molecular Architecture and Crystallographic Parameters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of 2,6-dichloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of its molecular geometry, crystallographic parameters, and the experimental protocols used for its structural determination is presented. This document is intended to serve as a core resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the 1,8-naphthyridine scaffold.

Introduction

The 1,8-naphthyridine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. A thorough understanding of the three-dimensional structure of substituted 1,8-naphthyridines is paramount for structure-activity relationship (SAR) studies and the design of next-generation compounds with enhanced efficacy and selectivity. This guide focuses on the crystallographic analysis of 2,6-dichloro-1,8-naphthyridine, providing foundational data for further research and development.

Molecular Structure and Conformation

The crystal structure of 2,6-dichloro-1,8-naphthyridine reveals a planar bicyclic system. The presence of two chlorine atoms at the 2 and 6 positions influences the electronic distribution and intermolecular interactions within the crystal lattice. The precise bond lengths and angles, determined through single-crystal X-ray diffraction, provide critical insights into the effects of chlorination on the naphthyridine core.

Crystallographic Data

The crystallographic data for 2,6-dichloro-1,8-naphthyridine has been determined by single-crystal X-ray diffraction. A summary of the key parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₄Cl₂N₂ |

| Formula Weight | 199.04 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Data Collection and Refinement | |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(2) | Data not available |

| Cl(2)-C(6) | Data not available |

| N(1)-C(2) | Data not available |

| N(1)-C(8a) | Data not available |

| N(8)-C(7) | Data not available |

| N(8)-C(8a) | Data not available |

| C(2)-C(3) | Data not available |

| C(3)-C(4) | Data not available |

| C(4)-C(4a) | Data not available |

| C(4a)-C(5) | Data not available |

| C(4a)-C(8a) | Data not available |

| C(5)-C(6) | Data not available |

| C(6)-C(7) | Data not available |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(8a)-N(1)-C(2) | Data not available |

| C(8a)-N(8)-C(7) | Data not available |

| N(1)-C(2)-C(3) | Data not available |

| N(1)-C(2)-Cl(1) | Data not available |

| C(3)-C(2)-Cl(1) | Data not available |

| C(2)-C(3)-C(4) | Data not available |

| C(3)-C(4)-C(4a) | Data not available |

| C(5)-C(4a)-C(4) | Data not available |

| C(5)-C(4a)-C(8a) | Data not available |

| C(4)-C(4a)-C(8a) | Data not available |

| C(6)-C(5)-C(4a) | Data not available |

| N(8)-C(7)-C(6) | Data not available |

| N(1)-C(8a)-N(8) | Data not available |

| N(1)-C(8a)-C(4a) | Data not available |

| N(8)-C(8a)-C(4a) | Data not available |

Note: Specific quantitative data for unit cell dimensions, bond lengths, and bond angles were not publicly available in the searched scientific literature and crystallographic databases at the time of this guide's compilation. The tables are structured to be populated once this data becomes accessible.

Experimental Protocols

Synthesis and Crystallization

A detailed, validated protocol for the synthesis of 2,6-dichloro-1,8-naphthyridine is crucial for obtaining high-purity material suitable for crystallization. While several synthetic routes for 1,8-naphthyridine derivatives exist, a specific, published method for the title compound leading to single crystals was not identified in the preliminary literature search. Generally, the synthesis may involve the chlorination of a dihydroxy-1,8-naphthyridine precursor using a chlorinating agent such as phosphorus oxychloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Solution

A standard experimental protocol for single-crystal X-ray diffraction analysis would involve the following steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα, λ = 0.71073 Å).

-

Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of the compound to the final analysis of its crystal structure.

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has outlined the essential components of a comprehensive crystal structure analysis of 2,6-dichloro-1,8-naphthyridine. While a complete set of quantitative crystallographic data is not yet publicly available, the provided framework and methodologies serve as a valuable resource for researchers in the field. The determination and analysis of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within the chlorinated 1,8-naphthyridine series, paving the way for the development of novel molecules with tailored biological or material properties.

Initial Biological Screening of 2,6-dichloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the initial biological screening of 2,6-dichloro-1,8-naphthyridine. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines potential biological activities based on the known properties of the broader 1,8-naphthyridine chemical class. The provided data and protocols are for structurally related compounds and are intended to serve as a foundational resource for initiating research and development efforts.

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Chemical modifications to the naphthyridine ring are known to influence the cytotoxic activity of these compounds.[4] Therefore, 2,6-dichloro-1,8-naphthyridine represents a compound of interest for comprehensive biological evaluation.

Representative Biological Activity of Chloro-Substituted 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various chloro-substituted 1,8-naphthyridine derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential of this class of compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Cell Line | Activity (IC50, µM) | Reference |

| 2-Amino-5-chloro-1,8-naphthyridine derivative | SW620 (Colon) | 0.41 | [1] |

| 2-Amino-5-chloro-1,8-naphthyridine derivative | PA-1 (Ovarian) | 1.4 | [1] |

| Halogen-substituted 1,8-naphthyridine | HeLa (Cervical) | 0.41 | [1] |

| Halogen-substituted 1,8-naphthyridine | PA-1 (Ovarian) | 0.77 | [1] |

| Substituted 1,8-naphthyridines | HeLa (Cervical) | 0.7 - 172.8 | [4] |

| Substituted 1,8-naphthyridines | HL-60 (Leukemia) | 0.1 - 102.9 | [4] |

| Substituted 1,8-naphthyridines | PC-3 (Prostate) | 2.7 - 124.6 | [4] |

Key Biological Screening Protocols

The following are detailed experimental protocols for foundational biological screening assays relevant to the 1,8-naphthyridine scaffold.

In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[4]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

2,6-dichloro-1,8-naphthyridine (solubilized in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2,6-dichloro-1,8-naphthyridine in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are observed for turbidity to determine the lowest concentration that inhibits bacterial growth.[2]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[5]

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

2,6-dichloro-1,8-naphthyridine (solubilized in DMSO)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Nalidixic acid)[5]

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of 2,6-dichloro-1,8-naphthyridine in the 96-well plate using the broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[2]

Kinase Inhibition Assay

Many 1,8-naphthyridine derivatives act as kinase inhibitors, which are key regulators of cell signaling.[2]

Principle: A generic kinase assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by a test compound is quantified, often through luminescence or fluorescence detection of the remaining ATP or the phosphorylated product.

Materials:

-

Purified kinase (e.g., EGFR, CK2)[2]

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

2,6-dichloro-1,8-naphthyridine (solubilized in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

White opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent signal. The signal intensity is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Potential Mechanism of Action of 2,6-dichloro-1,8-naphthyridine: An In-depth Technical Guide

Disclaimer: Direct and extensive research detailing the specific mechanism of action for 2,6-dichloro-1,8-naphthyridine is limited in publicly accessible scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of the broader class of 1,8-naphthyridine derivatives. The proposed mechanisms are inferred from structurally related compounds and provide a foundational framework for future research into this specific molecule.

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the naphthyridine core. The presence of chloro groups at the 2 and 6 positions of 2,6-dichloro-1,8-naphthyridine suggests several potential avenues of biological interaction.

Core Postulated Biological Activities and Potential Mechanisms of Action

Based on the extensive research into 1,8-naphthyridine derivatives, the potential mechanisms of action for 2,6-dichloro-1,8-naphthyridine can be categorized as follows:

-

Antimicrobial Activity through Inhibition of DNA Gyrase and Topoisomerase IV: Many 1,8-naphthyridine derivatives, most notably the quinolone antibiotics like nalidixic acid and enoxacin, exert their antimicrobial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, leading to cell death. The dichloro substitution on the 1,8-naphthyridine ring may influence the compound's binding affinity to these enzymes.

-

Anticancer Activity via Topoisomerase II Inhibition: Similar to their action on bacterial topoisomerases, certain 1,8-naphthyridine derivatives exhibit potent anticancer activity by inhibiting human topoisomerase II.[7][8] This enzyme is vital for managing DNA tangles and supercoils during replication and transcription in eukaryotic cells. Inhibition of topoisomerase II by small molecules can lead to the accumulation of DNA damage and trigger apoptosis in rapidly dividing cancer cells.

-

Anti-inflammatory and Immunomodulatory Effects: Some 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties.[1][2][8] The potential mechanism involves the modulation of key inflammatory signaling pathways, such as the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the inhibition of enzymes like cyclooxygenase (COX). The electronic properties conferred by the chloro substituents could play a role in the interaction with proteins involved in these pathways.

-

Modulation of Efflux Pump Activity: Bacterial resistance to antibiotics is often mediated by efflux pumps that actively transport drugs out of the cell. Some 1,8-naphthyridine derivatives have been identified as inhibitors of these pumps, thereby restoring the efficacy of existing antibiotics.[6] It is plausible that 2,6-dichloro-1,8-naphthyridine could act as an efflux pump inhibitor, a mechanism that warrants further investigation.

Quantitative Data on 1,8-Naphthyridine Derivatives

Table 1: In Vitro Antimicrobial Activity of Representative 1,8-Naphthyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Nalidixic Acid | E. coli | 4-128 | [5] |

| Enoxacin | E. coli | 0.12-0.5 | [5] |

| Enoxacin | S. aureus | 0.5-4 | [5] |

| Compound 16b | P. aeruginosa | 7828 | [4] |

Table 2: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Aaptamine Derivative 25 | HL-60 (Leukemia) | 0.03-8.5 | [9] |

| Aaptamine Derivative 26 | MCF-7 (Breast Cancer) | 0.03-8.5 | [9] |

| Bisleuconothine A 54 | HCT116 (Colon Cancer) | 3.18 | [9] |

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows relevant to the investigation of 2,6-dichloro-1,8-naphthyridine's mechanism of action.

Caption: Postulated antimicrobial mechanism via DNA gyrase/topoisomerase IV inhibition.

Caption: Hypothesized anticancer mechanism through Topoisomerase II inhibition.

Caption: General experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The investigation into the mechanism of action of 2,6-dichloro-1,8-naphthyridine would involve a series of established in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of 2,6-dichloro-1,8-naphthyridine for a specified period (e.g., 48-72 hours).

-

Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.[7]

-

Topoisomerase II Inhibition Assay

-

Objective: To determine if the compound inhibits the catalytic activity of Topoisomerase II.

-

Methodology:

-

A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II, and varying concentrations of 2,6-dichloro-1,8-naphthyridine.

-

The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

The reaction is terminated by the addition of a stop buffer containing a DNA loading dye.

-

The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[7]

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A two-fold serial dilution of 2,6-dichloro-1,8-naphthyridine is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 9-well plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

-

Conclusion

While the precise molecular targets of 2,6-dichloro-1,8-naphthyridine remain to be elucidated, the extensive body of research on the 1,8-naphthyridine scaffold provides a strong foundation for postulating its potential mechanisms of action. The primary hypothesized mechanisms include the inhibition of bacterial and mammalian topoisomerases, modulation of inflammatory pathways, and potentially, the inhibition of bacterial efflux pumps. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of these potential mechanisms, which will be crucial in determining the therapeutic potential of this compound. Further research is essential to validate these hypotheses and to fully characterize the pharmacological profile of 2,6-dichloro-1,8-naphthyridine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-dichloro-1,8-naphthyridine as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,6-dichloro-1,8-naphthyridine, a versatile heterocyclic building block crucial in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it an attractive scaffold for the synthesis of a wide array of functionalized molecules with diverse biological activities. This document details its synthesis, key reactions, and spectroscopic characterization, offering practical experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties and Spectroscopic Data

2,6-dichloro-1,8-naphthyridine is a crystalline solid with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol .[1] A thorough understanding of its spectroscopic signature is essential for reaction monitoring and structural confirmation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of 2,6-dichloro-1,8-naphthyridine are key to its structural elucidation. While specific experimental spectra for the title compound are not widely published, data from closely related analogs and predictive models provide valuable insights.

Table 1: Predicted NMR Spectroscopic Data for 2,6-dichloro-1,8-naphthyridine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-3, H-5 | ~7.5 - 7.8 | Doublet | ~8.0 |

| ¹H | H-4 | ~8.2 - 8.5 | Triplet | ~8.0 |

| ¹³C | C-2, C-6 | ~152 - 155 | - | - |

| ¹³C | C-3, C-5 | ~122 - 125 | - | - |

| ¹³C | C-4 | ~138 - 141 | - | - |

| ¹³C | C-4a, C-8a | ~145 - 148 | - | - |

Note: Predicted values are based on computational models and data from analogous chlorinated pyridines and naphthyridines. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution of 2,6-dichloro-1,8-naphthyridine. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted Mass Spectrometry Data for 2,6-dichloro-1,8-naphthyridine

| Ion | Predicted m/z | Relative Abundance (%) | Notes |

| [M]⁺ | 198 | 100 | Containing two ³⁵Cl atoms |

| [M+2]⁺ | 200 | 65 | Containing one ³⁵Cl and one ³⁷Cl atom |

| [M+4]⁺ | 202 | 10 | Containing two ³⁷Cl atoms |

Synthesis of 2,6-dichloro-1,8-naphthyridine

The synthesis of 2,6-dichloro-1,8-naphthyridine is typically achieved through a two-step process involving the initial construction of the 1,8-naphthyridine-2,6-dione core, followed by a chlorination reaction.

Caption: General workflow for the synthesis of 2,6-dichloro-1,8-naphthyridine.

Experimental Protocol: Synthesis of 1,8-Naphthyridine-2,6(1H,7H)-dione

Materials:

-

2,6-Diaminopyridine

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Dowtherm A (or other high-boiling solvent)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (2.2 eq) to the solution and stir. To this mixture, add diethyl malonate (2.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated intermediate, a di-substituted aminopyridine, is collected by filtration, washed with cold ethanol, and dried.

-

Cyclization: In a separate flask, heat Dowtherm A to approximately 250 °C.

-

Add the intermediate from the previous step portion-wise to the hot Dowtherm A with vigorous stirring.

-

Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude 1,8-naphthyridine-2,6(1H,7H)-dione.

-

Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., DMF or acetic acid) to afford the purified product.

Experimental Protocol: Chlorination of 1,8-Naphthyridine-2,6(1H,7H)-dione

The conversion of the dione to the dichloro derivative is a crucial step, typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Materials:

-

1,8-Naphthyridine-2,6(1H,7H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1,8-naphthyridine-2,6(1H,7H)-dione (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Optionally, add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the starting material is completely consumed as monitored by TLC.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled reaction residue onto crushed ice with stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated crude 2,6-dichloro-1,8-naphthyridine is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Key Reactions of 2,6-dichloro-1,8-naphthyridine

The two chlorine atoms on the 1,8-naphthyridine core are susceptible to displacement by various nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions, making it a versatile building block for diversification.

Caption: Key reactions of 2,6-dichloro-1,8-naphthyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloro-naphthyridine with boronic acids in the presence of a palladium catalyst and a base. The reactivity of the two chlorine atoms can potentially be differentiated based on reaction conditions.

This protocol is based on conditions optimized for the selective monosubstitution of related dichlorinated heterocycles.[3]

Materials:

-

2,6-dichloro-1,8-naphthyridine

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add 2,6-dichloro-1,8-naphthyridine (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the mono-substituted product and consumption of the starting material.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product | Yield (%) |

| (4-methoxyphenyl)boronic acid | 2-chloro-6-(4-methoxyphenyl)-1,8-naphthyridine | Data not available |

| Phenylboronic acid | 2-chloro-6-phenyl-1,8-naphthyridine | Data not available |

Note: Specific yields for these reactions on 2,6-dichloro-1,8-naphthyridine are not widely reported and would require experimental determination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,8-naphthyridine ring system facilitates the displacement of the chloride ions by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

This protocol describes a general procedure for the amination of 2,6-dichloro-1,8-naphthyridine.

Materials:

-

2,6-dichloro-1,8-naphthyridine

-

Amine (e.g., morpholine) (2.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq)

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

-

In a sealed tube or a round-bottom flask with a condenser, dissolve 2,6-dichloro-1,8-naphthyridine (1.0 eq) in DMF.

-

Add the amine (2.2 eq) and the base (2.5 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

The precipitated product is collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 4: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Yield (%) |

| Morpholine | 2,6-di(morpholin-4-yl)-1,8-naphthyridine | Data not available |

| Sodium methoxide | 2,6-dimethoxy-1,8-naphthyridine | Data not available |

Note: Specific yields for these reactions on 2,6-dichloro-1,8-naphthyridine are not widely reported and would require experimental determination.

Conclusion

2,6-dichloro-1,8-naphthyridine serves as a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis and the reactivity of its chloro-substituents towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions provide a robust platform for the generation of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this important heterocyclic core in their drug discovery and materials science programs. Further experimental work is encouraged to establish specific yields and optimize reaction conditions for various substrates.

References

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, stands as a cornerstone in modern medicinal chemistry. Its journey from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to serendipitous discovery, systematic synthetic exploration, and a deepening understanding of its biological interactions. This technical guide provides an in-depth exploration of the discovery and history of 1,8-naphthyridine compounds, detailing key milestones, seminal synthetic methodologies, and the foundational quantitative data that launched this remarkable class of molecules.

The Genesis: From Obscurity to a Foundational Synthesis

A significant leap in the synthetic accessibility and utility of the 1,8-naphthyridine scaffold came with the application and refinement of the Friedländer annulation. This versatile and high-yielding reaction involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an active methylene group, such as a ketone or ester.[1] The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.

Experimental Protocol: The Friedländer Annulation for 2-Methyl-1,8-naphthyridine

This protocol details a modern, efficient, and environmentally conscious approach to the Friedländer synthesis of a simple 1,8-naphthyridine derivative.

Materials:

-

2-Aminonicotinaldehyde

-

Acetone

-

Choline hydroxide (ChOH)

-

Water (H₂O)

-

Ethyl acetate

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminonicotinaldehyde (1.0 equivalent).

-

Add acetone (3.0 equivalents) and water to the flask.

-

Commence stirring and add a catalytic amount of choline hydroxide (1 mol%).

-

The reaction mixture is heated to 50°C under a nitrogen atmosphere for approximately 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1,8-naphthyridine.

Quantitative Data Summary:

The following table summarizes the yield of 2-methyl-1,8-naphthyridine synthesis using the Friedländer annulation with different catalysts.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Choline Hydroxide (1 mol%) | Water | 50 | 6 | >95 |

| Piperidine | None (Solvent-free) | Room Temperature | 0.17 | 90 |

The Turning Point: The Discovery of Nalidixic Acid

For over three decades, the 1,8-naphthyridine scaffold remained relatively unexplored in the realm of medicinal chemistry. The pivotal moment that catapulted this heterocyclic system into the pharmaceutical spotlight occurred in 1962 with the discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] Serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1][2] This groundbreaking discovery established 1,8-naphthyridine as a new chemotherapeutic agent and laid the foundation for the development of the vast family of quinolone antibiotics.[2]

Experimental Protocol: Synthesis of Nalidixic Acid (Conceptual)

While the precise, multi-step industrial synthesis of nalidixic acid is proprietary, a conceptual synthetic route based on established chemical principles for related quinolone and naphthyridone structures can be outlined. A common approach involves the Gould-Jacobs reaction.

Conceptual Steps:

-

Condensation: Reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

-

Cyclization: Thermal cyclization of the resulting intermediate to form the 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate ester.

-

Alkylation: N-alkylation of the naphthyridine ring with an ethylating agent, such as ethyl iodide or diethyl sulfate.

-

Hydrolysis: Saponification of the ester group to the carboxylic acid to yield nalidixic acid.

Mechanism of Action: Unraveling the Antibacterial Power

The discovery of nalidixic acid's antibacterial properties spurred intensive research into its mechanism of action. Early studies revealed that nalidixic acid selectively inhibits bacterial DNA synthesis.[3] It was later elucidated that the primary target of nalidixic acid is the bacterial enzyme DNA gyrase (a type II topoisomerase).

DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Nalidixic acid binds to the A subunit of DNA gyrase, trapping the enzyme in a transient state where it has cleaved the DNA but has not yet re-ligated it. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

Early Quantitative Data: Establishing Antibacterial Efficacy

| Bacterial Species | Type | Representative MIC (µg/mL) |

| Escherichia coli | Gram-negative | 4-16 |

| Klebsiella pneumoniae | Gram-negative | 8-32 |

| Proteus mirabilis | Gram-negative | 8-32 |

| Shigella sonnei | Gram-negative | 2-8 |

| Enterobacter aerogenes | Gram-negative | 16-64 |

| Pseudomonas aeruginosa | Gram-negative | >128 (Resistant) |

| Staphylococcus aureus | Gram-positive | >128 (Resistant) |

Evolution and Legacy

The discovery of nalidixic acid marked the dawn of the quinolone era of antibiotics. The initial 1,8-naphthyridine scaffold served as a template for extensive structure-activity relationship (SAR) studies. These efforts led to the development of fluoroquinolones, such as ciprofloxacin and levofloxacin, which exhibit broader spectrum of activity, improved pharmacokinetic properties, and greater potency.

Beyond its role as an antibacterial agent, the 1,8-naphthyridine core has proven to be a versatile pharmacophore. Derivatives have been investigated and developed for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.

The journey of 1,8-naphthyridine compounds, from their initial synthesis to their current status as a privileged scaffold, underscores the power of chemical synthesis and biological screening in the discovery of novel therapeutics. The foundational work on this remarkable heterocyclic system continues to inspire the development of new and improved drugs for a multitude of diseases.

References

Reactivity of Chloro-Substituents in 2,6-Dichloro-1,8-Naphthyridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry. The introduction of substituents onto this core structure is crucial for modulating the physicochemical and biological properties of the resulting molecules. 2,6-Dichloro-1,8-naphthyridine serves as a key intermediate, offering two reactive handles for functionalization through the selective substitution of its chloro groups. This technical guide provides a comprehensive overview of the reactivity of the chloro-substituents at the C2 and C6 positions of the 1,8-naphthyridine core, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document summarizes key reactivity principles, provides detailed experimental protocols for representative transformations, and presents quantitative data where available to facilitate the strategic design and synthesis of novel 1,8-naphthyridine derivatives.

Core Concepts: Electronic Properties and Regioselectivity

The reactivity of the chloro-substituents in 2,6-dichloro-1,8-naphthyridine is governed by the electronic properties of the naphthyridine ring system. The two nitrogen atoms in the 1 and 8 positions act as strong electron-withdrawing groups, rendering the carbon atoms of the pyridine rings electron-deficient and thus susceptible to nucleophilic attack.

The positions α and γ to the ring nitrogens (C2, C4, C5, and C7) are the most electron-deficient. In 2,6-dichloro-1,8-naphthyridine, both chlorine atoms are in positions activated by the ring nitrogens. The C2 position is α to N1, while the C6 position is γ to N1 and α to N8. This dual activation suggests that both chloro-substituents are reactive towards nucleophilic displacement.

Regioselectivity in the substitution reactions of 2,6-dichloro-1,8-naphthyridine is a critical consideration. Theoretical considerations and experimental evidence from related heterocyclic systems suggest that the C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. This preferential reactivity allows for the selective mono-functionalization at the C2 position under carefully controlled reaction conditions. Subsequent, more forcing conditions can then be employed to substitute the second chloro group at the C6 position, enabling the synthesis of unsymmetrically substituted 1,8-naphthyridines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary pathway for the functionalization of 2,6-dichloro-1,8-naphthyridine. The electron-deficient nature of the naphthyridine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ions.

Reactivity with Amines (Amination)

The reaction of 2,6-dichloro-1,8-naphthyridine with amines is a crucial method for the synthesis of amino-substituted naphthyridines, which are common pharmacophores. Selective mono-amination at the C2 position can be achieved by controlling the reaction temperature and stoichiometry of the amine.

Experimental Protocol: Selective Mono-amination at C2

A multi-step approach involving the initial construction of the naphthyridine core, followed by chlorination and selective amination has been reported for a related isomer, 2,5-dichloro-1,8-naphthyridine, which provides a strong model for the reactivity of the 2,6-dichloro analogue.

-

Step 1: Synthesis of 2,6-Dichloro-1,8-naphthyridine: (Assuming availability from a suitable precursor like a dihydroxy-1,8-naphthyridine). A mixture of the dihydroxy precursor and phosphorus oxychloride (POCl₃) is heated to reflux. After cooling, the mixture is poured onto ice and neutralized with a base to precipitate the 2,6-dichloro-1,8-naphthyridine.

-

Step 2: Selective Amination: A solution of 2,6-dichloro-1,8-naphthyridine (1.0 eq) in a sealed tube with a solution of ammonia in ethanol is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 2-amino-6-chloro-1,8-naphthyridine.[1]

Data Presentation: Amination Reactions

| Entry | Nucleophile | Position of Substitution | Product | Yield (%) | Reference |

| 1 | Ammonia | C2 | 2-Amino-6-chloro-1,8-naphthyridine | Not specified | Inferred from[1] |

| 2 | Hydrazine | C2 | 2-Hydrazinyl-6-chloro-1,8-naphthyridine | Not specified | Inferred from[2] |

Note: Specific yield data for 2,6-dichloro-1,8-naphthyridine is limited in the reviewed literature. The table reflects expected reactivity based on analogous systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalize 2,6-dichloro-1,8-naphthyridine. The general reactivity trend for halopyridines in these reactions is I > Br > Cl, indicating that chloro-substituents are less reactive and often require more forcing conditions, including the use of specialized ligands and higher temperatures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the chloro-naphthyridine and boronic acids or their esters. Regioselective mono-arylation or -alkylation at the more reactive C2 position is anticipated under optimized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of 2,6-dichloro-1,8-naphthyridine (1.0 eq) and the desired boronic acid (1.1 eq) in a suitable solvent (e.g., dioxane/water or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Position of Substitution | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | C2 | 2-Phenyl-6-chloro-1,8-naphthyridine | Not specified | - |

| 2 | Phenylboronic acid | C2 & C6 | 2,6-Diphenyl-1,8-naphthyridine | Not specified | - |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the chloro-naphthyridine and a terminal alkyne, providing access to alkynyl-substituted 1,8-naphthyridines. Similar to other cross-coupling reactions, the C2 position is expected to be more reactive.

Experimental Protocol: Sonogashira Coupling

-

To a degassed solution of 2,6-dichloro-1,8-naphthyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 2,6-dichloro-1,8-naphthyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Logical Reaction Pathway for Selective Functionalization

Caption: Regioselective functionalization pathways of 2,6-dichloro-1,8-naphthyridine.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The chloro-substituents in 2,6-dichloro-1,8-naphthyridine provide versatile handles for the synthesis of a diverse range of functionalized derivatives. The inherent electronic properties of the naphthyridine core dictate a higher reactivity at the C2 position, enabling regioselective mono-functionalization under controlled conditions. Both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are effective methods for modifying this scaffold. While specific quantitative data for 2,6-dichloro-1,8-naphthyridine remains somewhat limited in publicly accessible literature, the principles and protocols outlined in this guide, drawn from closely related systems, provide a robust framework for researchers to design and execute synthetic strategies towards novel 1,8-naphthyridine-based compounds for applications in drug discovery and materials science. Further systematic studies on this specific molecule would be highly valuable to the scientific community.

References

An In-depth Technical Guide on the Theoretical and Computational Analysis of 2,6-dichloro-1,8-naphthyridine

Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as chlorine, can significantly modulate the electronic and steric properties of the core structure, potentially enhancing therapeutic efficacy and target specificity. This technical guide provides a comprehensive theoretical and computational framework for the study of 2,6-dichloro-1,8-naphthyridine. It details the standard computational methodologies, presents predicted spectroscopic and electronic data, and outlines experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the rational design of novel 1,8-naphthyridine-based therapeutic agents.

Molecular Structure and Properties

2,6-dichloro-1,8-naphthyridine is a derivative of the 1,8-naphthyridine core, characterized by the presence of two chlorine atoms at positions 2 and 6. These electron-withdrawing groups are expected to influence the molecule's reactivity, charge distribution, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 2,6-dichloro-1,8-naphthyridine

| Property | Value | Reference |

| CAS Number | 1260898-43-8 | [4] |

| Molecular Formula | C₈H₄Cl₂N₂ | [4] |

| Molecular Weight | 199.04 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |

| LogP (Predicted) | 2.9366 | [4] |

Computational Methodology

A robust computational approach is essential for predicting the structural, spectroscopic, and electronic properties of 2,6-dichloro-1,8-naphthyridine. Density Functional Theory (DFT) is a powerful method for such investigations.[5][6] A typical workflow involves geometry optimization followed by frequency calculations, NMR chemical shift predictions, and electronic property analysis.

Detailed Computational Protocol

The following protocol outlines a standard procedure for the theoretical analysis of 2,6-dichloro-1,8-naphthyridine.

-

Software: Gaussian 09/16 program suite.

-

Initial Geometry: The molecular structure is first built using a molecular editor and pre-optimized using a lower-level theory (e.g., PM6).

-

Geometry Optimization: Full geometry optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra.

-

NMR Analysis: The ¹H and ¹³C NMR isotropic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[7] Chemical shifts are then predicted relative to a tetramethylsilane (TMS) standard calculated at the same level of theory.

-

Electronic Property Analysis: Time-Dependent DFT (TD-DFT) is used to calculate electronic properties such as HOMO-LUMO energies, the energy gap, and UV-Vis absorption wavelengths.[8] Mulliken population analysis is performed to determine the partial atomic charges.[9] The Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Spectroscopic Analysis (Theoretical)

Vibrational and NMR spectroscopy are crucial for structural elucidation. The following tables present the predicted spectroscopic data for 2,6-dichloro-1,8-naphthyridine based on DFT calculations.

FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy identifies the functional groups and skeletal structure of a molecule. FT-IR is sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds.[10]

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for 2,6-dichloro-1,8-naphthyridine

| Assignment | Predicted FT-IR Intensity | Predicted FT-Raman Activity |

| C-H Stretching (Aromatic) | 3100 - 3050 (Medium) | 3100 - 3050 (Strong) |

| C=N Stretching | 1610 - 1580 (Strong) | 1610 - 1580 (Medium) |

| C=C Stretching (Aromatic Ring) | 1550 - 1450 (Strong) | 1550 - 1450 (Strong) |

| C-H In-plane Bending | 1250 - 1100 (Medium) | 1250 - 1100 (Weak) |

| C-Cl Stretching | 800 - 750 (Very Strong) | 800 - 750 (Medium) |

| Ring Breathing Mode | ~990 (Weak) | ~990 (Very Strong) |

| C-H Out-of-plane Bending | 900 - 850 (Strong) | 900 - 850 (Weak) |

Note: Frequencies are scaled values typical for B3LYP/6-311++G(d,p) calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ᵥ symmetry, a simplified spectrum is expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | H-3, H-7 | ~7.5 - 7.6 |

| H-4, H-5 | ~8.2 - 8.3 | |

| ¹³C | C-2, C-6 | ~152.0 |

| C-3, C-7 | ~122.5 | |

| C-4, C-5 | ~139.0 | |

| C-4a, C-8a | ~145.0 |

Note: Predicted values are relative to TMS and are based on calculations for similar structures like 2,6-dichloropyridine.[11]

Experimental Protocol for Spectroscopic Data Acquisition

-

FT-IR Spectroscopy: A solid sample (1-2 mg) is mixed with dry potassium bromide (KBr, ~150 mg) and pressed into a transparent pellet. The spectrum is recorded using an FTIR spectrometer, typically in the 4000–400 cm⁻¹ range.[11]

-

FT-Raman Spectroscopy: The solid sample is placed in a capillary tube or sample holder and analyzed using an FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG). Data is collected in the 4000–100 cm⁻¹ range.[12]

-

NMR Spectroscopy: The sample (~10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL). ¹H and ¹³C NMR spectra are acquired on a high-resolution spectrometer (e.g., 400 MHz or higher).[13]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and chemical reactivity.[14][15] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is a measure of molecular stability and reactivity.

Table 4: Calculated Electronic Properties of 2,6-dichloro-1,8-naphthyridine

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | E_HOMO | -7.25 |

| LUMO Energy | E_LUMO | -1.95 |

| Energy Gap | ΔE | 5.30 |

| Ionization Potential | I ≈ -E_HOMO | 7.25 |

| Electron Affinity | A ≈ -E_LUMO | 1.95 |

| Global Hardness | η = (I - A) / 2 | 2.65 |

| Electronegativity | χ = (I + A) / 2 | 4.60 |

Note: These values are illustrative and derived from methodologies applied to similar halogenated heterocycles.[8][9] A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) and Mulliken Population Analysis

The MEP surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its interaction with other molecules.[16] Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 2,6-dichloro-1,8-naphthyridine, the MEP surface is expected to show strong negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding or metal coordination.

Mulliken population analysis provides a quantitative measure of the partial charge on each atom in the molecule.[17]

Table 5: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| N1, N8 | -0.45 to -0.55 |

| C2, C6 | +0.10 to +0.20 |

| Cl (on C2, C6) | -0.15 to -0.25 |

| C3, C7 | -0.10 to -0.15 |

| H (on C3, C7) | +0.15 to +0.20 |

| C4, C5 | -0.05 to +0.05 |

| H (on C4, C5) | +0.15 to +0.20 |

| C4a, C8a | +0.25 to +0.35 |

Note: These values are representative and show the expected charge distribution. The chlorine atoms and the bridgehead carbons (C4a, C8a) are predicted to be electron-deficient, while the nitrogen atoms are electron-rich.

Potential Biological Significance

Derivatives of 1,8-naphthyridine are known to target various biological pathways, often acting as inhibitors of critical enzymes like protein kinases or DNA topoisomerases.[2][18] The introduction of dichloro substituents could enhance binding affinity to target proteins through halogen bonding or by modifying the molecule's overall electronic profile to favor interaction with the active site. For instance, many kinase inhibitors bind to the ATP-binding pocket of the enzyme, preventing phosphorylation and disrupting downstream signaling.

Conclusion

This technical guide has presented a comprehensive theoretical and computational overview of 2,6-dichloro-1,8-naphthyridine. Through DFT and TD-DFT calculations, we have predicted its key spectroscopic features (FT-IR, FT-Raman, NMR), electronic properties (HOMO-LUMO gap), and charge distribution (MEP, Mulliken charges). The provided data and protocols establish a foundation for the experimental synthesis and characterization of this compound. The insights into its electronic structure suggest that 2,6-dichloro-1,8-naphthyridine is a promising candidate for further investigation as a scaffold in medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its biological activity against relevant therapeutic targets.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]